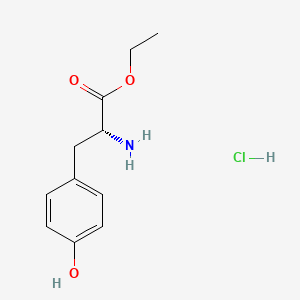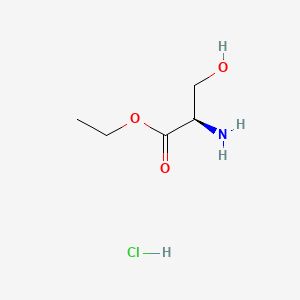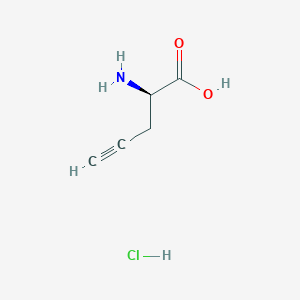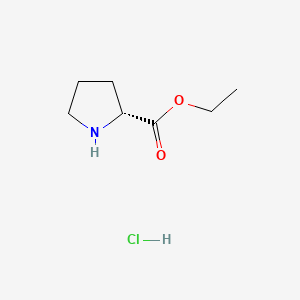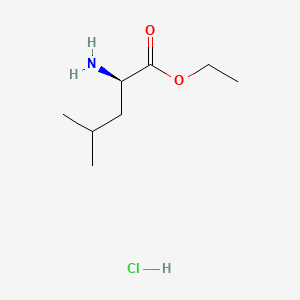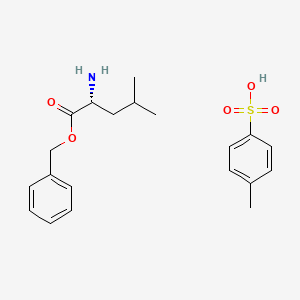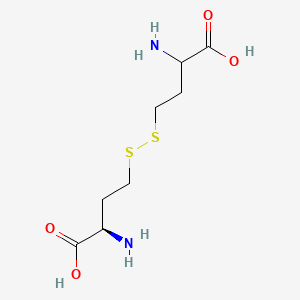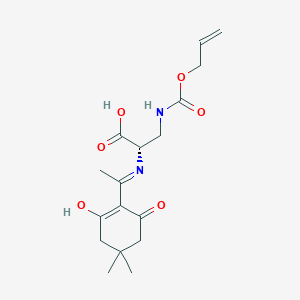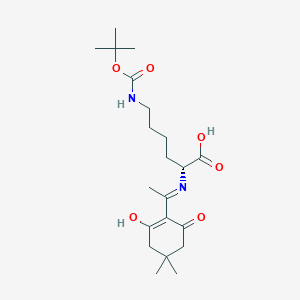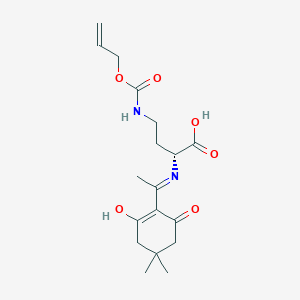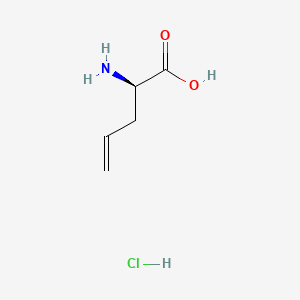
3-(Trifluoromethyl)-dl-phenylalanine
Vue d'ensemble
Description
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to the molecule .
Chemical Reactions Analysis
Trifluoromethyl compounds undergo various chemical reactions. For example, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (ii)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride .
Physical And Chemical Properties Analysis
Trifluoromethyl compounds possess high thermal stability and proper frontier-energy levels, which make them suitable for various applications . For example, 3-(Trifluoromethyl)aniline has a density of 1.29 g/cm^3 .
Applications De Recherche Scientifique
Crystallography and Spectroscopy Studies : DL-Phenylalanine crystals, a related compound, have been used for X-ray diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis, providing insights into crystal structures and molecular interactions (Ramachandran & Natarajan, 2007).
Biochemical Pathway Analysis : Studies on enzymes like L-phenylalanine ammonia-lyase demonstrate the biochemical transformations of phenylalanine, aiding our understanding of metabolic pathways (Hanson & Havir, 1970).
Biosynthesis Research : Investigations into the biosynthesis of isoflavone in plants have utilized DL-phenylalanine, indicating its role in plant metabolic processes (Mitsuhashi, Kaneko, & Sasaki, 1962).
Protein Synthesis and Modification : 3-(Trifluoromethyl)-dl-phenylalanine analogs have been used to study protein synthesis and modification in organisms like Escherichia coli, offering a method for site-specific incorporation of noncanonical amino acids into proteins (Baldini et al., 1988).
Development of Molecular Sensors : The compound has been used in the development of molecularly imprinted electrochemical sensors for selective and sensitive detection of L-phenylalanine (Ermiş, Uzun, & Denizli, 2017).
Biophysical and Biochemical Probes : Genetically encoded noncanonical amino acids like 3-(Trifluoromethyl)-dl-phenylalanine are used for site-specific labeling of proteins with diverse bioorthogonal functional groups, enhancing studies in protein folding and interactions (Wang et al., 2013).
NMR Studies : 19F NMR studies have been conducted using 3-(Trifluoromethyl)-dl-phenylalanine to monitor protein conformational changes and interactions, providing insights into protein structure and reactivity (Jackson, Hammill, & Mehl, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-dl-phenylalanine | |
CAS RN |
63701-37-1 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



